molecular formula C10H9Cl2NO4 B1420717 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride CAS No. 1160257-78-2

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1420717
CAS No.: 1160257-78-2
M. Wt: 278.09 g/mol
InChI Key: FRAHPPVBHLTWOJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C10H9Cl2NO4 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • 2-(p-Nitrophenoxy)ethylamines, related to the 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride, are prepared using various methods including base-catalysed Smiles rearrangement, showcasing the compound's role in synthesizing biologically active compounds (Knipe, Sridhar, & Lound-Keast, 1977).

Environmental Impact and Degradation Studies

  • Research into the degradation of azo dyes in wastewater indicates the formation of chlorinated aromatic compounds, including derivatives related to this compound, in advanced oxidation processes (Yuan, Ramjaun, Wang, & Liu, 2011).

Role in Advanced Oxidation Processes

  • In the study of advanced oxidation processes, the transformation of chloro and nitro groups, closely related to the structure of this compound, provides insight into the mechanism of oxidative degradation of pollutants (Zhou, Xiao, Guo, Fang, Lou, Wang, & Liu, 2015).

Applications in Material Science

  • The compound Ethyl 4-(4-nitrophenoxy) picolinate, derived from a related compound, serves as an important intermediate in the synthesis of various biologically active materials (Xiong, Gao, Yang, Tang, & Zheng, 2019).

Bioremediation Studies

Novel Chemical Reactions and Syntheses

  • The compound plays a role in the development of new chemical reactions, such as the intramolecular ortho-chlorination of related compounds, contributing to the advancement of synthetic chemistry (Byers, Forrester, John, & Thomson, 1981).

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-10(2,9(12)14)17-8-4-3-6(13(15)16)5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAHPPVBHLTWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208320
Record name 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-78-2
Record name 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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